molecular formula C18H20N6 B2719239 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380168-18-1

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B2719239
CAS No.: 2380168-18-1
M. Wt: 320.4
InChI Key: BUJPEXQKEAOGNO-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound with a molecular formula of C18H20N6. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling to form the final product. Key steps include:

    Cyclobutylpyrimidine Synthesis: This involves the cyclization of appropriate precursors under controlled conditions.

    Piperazine Derivative Formation: Piperazine is reacted with various reagents to introduce the desired substituents.

    Coupling Reaction: The cyclobutylpyrimidine and piperazine derivatives are coupled under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Chemical Biology: Employed in probing biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
  • 2-[4-(6-Cyclohexylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

Uniqueness

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific cyclobutyl substitution, which can influence its chemical properties and biological activity. This uniqueness can make it more effective or selective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c19-12-14-4-5-20-17(10-14)23-6-8-24(9-7-23)18-11-16(21-13-22-18)15-2-1-3-15/h4-5,10-11,13,15H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJPEXQKEAOGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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